molecular formula C5H9N B14638628 (2S)-2-Isocyanobutane CAS No. 53368-88-0

(2S)-2-Isocyanobutane

Cat. No.: B14638628
CAS No.: 53368-88-0
M. Wt: 83.13 g/mol
InChI Key: WMMGIBWFZLSMHE-YFKPBYRVSA-N
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Description

(2S)-2-Isocyanobutane is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Isocyanobutane typically involves the reaction of a suitable amine with phosgene or its derivatives. One common method is the reaction of (2S)-2-aminobutane with phosgene under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Isocyanobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ureas or carbamates.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Ureas and carbamates.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Isocyanobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-Isocyanobutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of ureas, carbamates, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Isocyanobutane: The enantiomer of (2S)-2-Isocyanobutane, differing only in the spatial arrangement of atoms.

    Methyl isocyanate: A simpler isocyanate with a similar reactivity profile.

    Ethyl isocyanate: Another isocyanate with comparable chemical properties.

Uniqueness

This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its specific reactivity and applications in various fields make it a valuable compound in both research and industrial settings.

Properties

CAS No.

53368-88-0

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(2S)-2-isocyanobutane

InChI

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3/t5-/m0/s1

InChI Key

WMMGIBWFZLSMHE-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H](C)[N+]#[C-]

Canonical SMILES

CCC(C)[N+]#[C-]

Origin of Product

United States

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